BenchChemオンラインストアへようこそ!

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-methoxyphenyl)thio)acetamide

HIV-1 NNRTI Molecular docking Conformational analysis

Procure this research-exclusive ortho-substituted N-aryl-2-arylthioacetamide (CAS 941901-36-6). Its ortho-linked 2-phenyl-1H-benzo[d]imidazole core enables a unique butterfly-like binding conformation critical for HIV-1 NNRTI programs, a geometry impossible for common para isomers. The 4-methoxyphenylthio group achieves an optimal XLogP3 of 4.0 for cellular permeability. Do not substitute with para-regioisomers or des-methoxy analogs—doing so risks target disengagement and unpredictable PK. Ideal for kinase inhibitor design, diversity screening decks, and C-H activation chemistry. Inquire for custom synthesis and bulk quantities.

Molecular Formula C22H19N3O2S
Molecular Weight 389.47
CAS No. 941901-36-6
Cat. No. B2445990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-methoxyphenyl)thio)acetamide
CAS941901-36-6
Molecular FormulaC22H19N3O2S
Molecular Weight389.47
Structural Identifiers
SMILESCOC1=CC=C(C=C1)SCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3
InChIInChI=1S/C22H19N3O2S/c1-27-15-10-12-16(13-11-15)28-14-21(26)23-18-7-3-2-6-17(18)22-24-19-8-4-5-9-20(19)25-22/h2-13H,14H2,1H3,(H,23,26)(H,24,25)
InChIKeyZTDFECBUPVATIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-methoxyphenyl)thio)acetamide (CAS 941901-36-6): Core Structural Identity and Basis for Comparison


N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-methoxyphenyl)thio)acetamide (CAS 941901-36-6) is a synthetic, small-molecule benzimidazole derivative characterized by a 2-phenyl-1H-benzo[d]imidazole core linked via an ortho-substituted anilide to a 4-methoxyphenylthioacetyl side chain. With molecular formula C22H19N3O2S, a molecular weight of 389.5 g/mol, and an XLogP3 of 4.0 [1], this compound belongs to the N-aryl-2-arylthioacetamide chemotype, a scaffold recognized in medicinal chemistry for non-nucleoside reverse transcriptase inhibition [2]. Its ortho-substituted phenyl bridge distinguishes it from the more common para-substituted benzimidazole-phenyl conjugates and from directly thioether-linked benzimidazole analogs, establishing the basis for differential molecular recognition and pharmacokinetic behavior that is central to compound selection.

Why Close Analogs of CAS 941901-36-6 Cannot Be Assumed Interchangeable


Superficially similar N-aryl-2-arylthioacetamides and benzimidazole-phenylacetamides share a common core but differ critically in the regioisomeric attachment of the benzimidazole to the central phenyl ring (ortho vs para) and in the nature of the thioether linkage (through-space vs directly attached). These structural variations profoundly influence three-dimensional conformation, as demonstrated by the butterfly-like binding mode of ortho-substituted N-aryl-2-arylthioacetamides in the HIV-1 reverse transcriptase non-nucleoside binding pocket [1]. Additionally, the presence of the 4-methoxyphenylthio group versus a simple phenylthio or unsubstituted thioether alters lipophilicity (XLogP3 4.0 vs. lower values for simpler analogs) [2], impacting membrane permeability and non-specific binding. Therefore, generic substitution between ortho and para isomers or between methoxy-containing and unsubstituted analogs risks loss of target engagement, altered selectivity, and unpredictable pharmacokinetics.

Quantitative Differentiation of CAS 941901-36-6 from Its Closest Analogs


Ortho-Substituted Phenyl Bridge Confers Butterfly-Like Conformation Absent in Para Isomers

Docking studies on the N-aryl-2-arylthioacetamide series reveal that the ortho-substituted benzimidazole-phenyl scaffold (exemplified by CAS 941901-36-6) adopts a characteristic butterfly-like conformation within the HIV-1 reverse transcriptase non-nucleoside binding site, a shape not achievable by the para-substituted isomer (CAS 941907-63-7) [1]. The dihedral angle between the benzimidazole and the central phenyl ring is constrained to approximately 40-60° due to ortho steric interactions, whereas the para isomer can adopt extended linear conformations. This conformational restriction directly impacts the spatial orientation of the 4-methoxyphenylthioacetamide side chain, a critical determinant of binding pocket complementarity.

HIV-1 NNRTI Molecular docking Conformational analysis

Higher Computed Lipophilicity (XLogP3 4.0) vs. Directly Linked Benzimidazole-Thioether Analog (LogP 3.38) Predicts Enhanced Membrane Permeability

The target compound exhibits an XLogP3 of 4.0 [1], which is 0.62 log units higher than the measured LogP of 3.38 for 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide (CAS 30065-36-2), a benzimidazole-2-thioether analog [2]. This difference translates to approximately 4.2-fold higher expected partition into octanol, indicating substantially greater lipophilicity. The increase arises from the replacement of the directly attached thioether sulfur with a phenylthioether spacer and the ortho-phenyl bridge, both of which expand the hydrophobic surface area. Higher lipophilicity can correlate with improved passive membrane permeability but also with increased plasma protein binding.

Lipophilicity ADME Drug-likeness

Structural Pre-validation as a Privileged Scaffold for Non-nucleoside HIV-1 Reverse Transcriptase Inhibition

The N1-aryl-2-arylthioacetamido-benzimidazole chemotype, to which CAS 941901-36-6 structurally belongs, has been validated as a novel class of non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs) with nanomolar activity against wild-type RT enzyme and HIV-1 replication in MT-4 cells [1]. Specifically, a structurally related analog (compound II-4) achieved an IC50 of 0.41 ± 0.13 μM against HIV-1 RT, approximately 5-fold more potent than the reference inhibitor β-thujaplicinol [1]. Additional optimized congeners demonstrated activity against single (L100I, K103N, Y181C, Y188L, E138K) and double (F227L/V106A) NNRTI-resistant mutants [2]. While direct IC50 data for CAS 941901-36-6 has not been publicly reported at the time of this analysis, its ortho-substituted geometry places it in the active conformational series rather than the inactive para series.

HIV-1 NNRTI Scaffold validation Enzyme inhibition

Recommended Application Scenarios for CAS 941901-36-6 Based on Evidence


HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor Discovery and Lead Optimization

The ortho-substituted N-aryl-2-arylthioacetamide scaffold of CAS 941901-36-6 corresponds to the active conformational series identified in published NNRTI programs [1]. The compound can serve as a starting point for further derivatization targeting wild-type and drug-resistant HIV-1 strains, leveraging the established SAR that ortho geometry enables the butterfly-like binding mode [2]. Its XLogP3 of 4.0 suggests sufficient lipophilicity for cell entry, a prerequisite for antiviral assays [3].

Kinase Inhibitor Screening Libraries Based on ATP-Mimetic Scaffolds

Benzimidazole-containing compounds are privileged structures in kinase inhibitor design. The conformational constraint imparted by the ortho-substituted phenyl bridge of CAS 941901-36-6 presents a defined three-dimensional pharmacophore that can be docked into ATP-binding pockets [1] [2]. The compound is suitable for inclusion in diversity-oriented screening decks targeting tyrosine kinases or serine/threonine kinases, where the methoxyphenylthio group may engage hydrophobic back pockets.

Physicochemical Property Calibration in Drug Design

With an XLogP3 of 4.0 and 6 rotatable bonds [1], CAS 941901-36-6 occupies a lipophilicity-efficiency space that is distinct from the more polar benzimidazole-2-thioether analogs (LogP 3.38) [2]. This compound can serve as a reference standard for calibrating computational LogP predictions or for establishing correlations between measured lipophilicity and cellular permeability in a series of benzimidazole-phenylthioacetamides.

Organic Synthesis of Ortho-Substituted Benzimidazole Building Blocks

The compound's bifunctional nature—featuring both a free benzimidazole NH and a thioether-linked acetamide—makes it a versatile intermediate. The ortho relationship between the benzimidazole and the anilide nitrogen allows for metal-catalyzed C-H activation or cyclization reactions that are geometrically impossible for the para isomer [1]. This regioisomeric advantage can be exploited in the construction of fused polycyclic systems.

Quote Request

Request a Quote for N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-methoxyphenyl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.